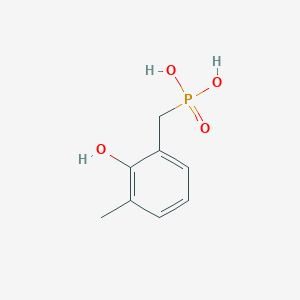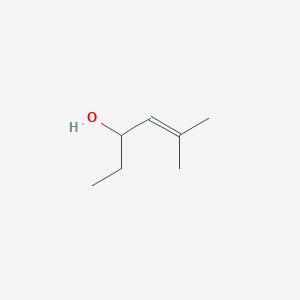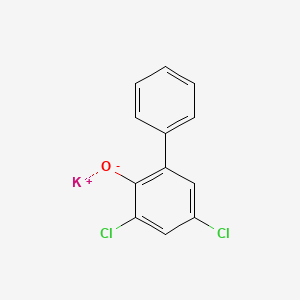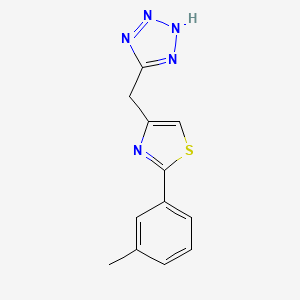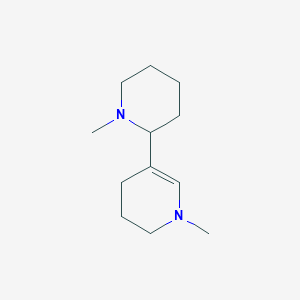
1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one is a chemical compound with the molecular formula C16H25NO. It is a derivative of piperidine, characterized by the presence of a benzyl group and four methyl groups attached to the piperidine ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one can be synthesized through several methods. One common approach involves the N-alkylation of 2,2,6,6-tetramethylpiperidin-4-one with benzyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of microwave irradiation has been reported to significantly reduce reaction times and improve yields in the N-alkylation process . This method is advantageous for industrial applications due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents such as DMF or DMSO at elevated temperatures
Major Products Formed
Oxidation: N-oxides
Reduction: Corresponding amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity .
Mécanisme D'action
The mechanism of action of 1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The presence of the benzyl group and the steric hindrance provided by the methyl groups contribute to its binding affinity and selectivity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: Lacks the benzyl group, making it less sterically hindered and more reactive in certain chemical reactions.
2,2,6,6-Tetramethylpiperidine: A simpler derivative without the carbonyl group, used as a base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable nitroxyl radical used as an oxidizing agent and in radical-mediated reactions
Uniqueness
1-Benzyl-2,2,6,6-tetramethylpiperidin-4-one is unique due to the presence of the benzyl group, which imparts additional steric hindrance and influences its chemical reactivity and binding properties. This makes it a valuable compound in the design of selective inhibitors and modulators for various biological targets .
Propriétés
Numéro CAS |
52981-86-9 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
1-benzyl-2,2,6,6-tetramethylpiperidin-4-one |
InChI |
InChI=1S/C16H23NO/c1-15(2)10-14(18)11-16(3,4)17(15)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
Clé InChI |
HPZOTZJFJNIVCS-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(N1CC2=CC=CC=C2)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








